Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

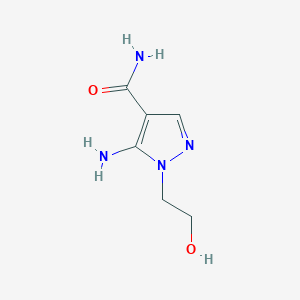

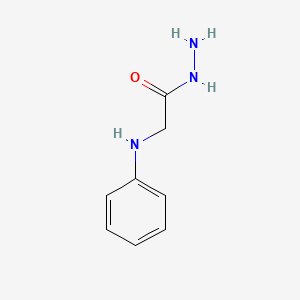

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (MNA) is an organic compound that is used in various scientific applications. It is a nitro-containing triazole derivative, which is a heterocyclic compound composed of three carbon and three nitrogen atoms. MNA is a colorless, odorless, and slightly volatile liquid with a melting point of -18°C and a boiling point of 120°C. It is insoluble in water but soluble in many organic solvents. It is a useful reagent in organic synthesis due to its reactivity and stability.

Scientific Research Applications

Synthesis and Biological Activity

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives have been explored in the synthesis of various compounds with biological activities. For instance, benzimidazole acetic acid derivatives, associated with 1,2,4-triazolone, have shown promising anti-tubercular and antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Sustainable Synthesis Applications

A metal-free process for synthesizing related compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions has been developed. This method is environmentally benign, atom economical, and highly selective (Tortoioli et al., 2020).

Reactions and Derivatives

3-Nitro-1,2,4-triazol-5-one derivatives, including monomethyl derivatives, show diverse reactions with compounds like methyl vinyl ketone and formaldehyde, leading to various products and derivatives (Kofman, Zhukova, & Pevzner, 1981).

Pharmacological Properties

Compounds like 4-methyl-4H-1,2,4-triazole-3-thiol, when reacted with ethyl bromoacetate, lead to derivatives with potential pharmacological properties, particularly on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Energetic Material Research

1,2,4-Triazoles, including this compound derivatives, are studied for their potential as energetic materials in applications like solid composite propellants (Gulyaev et al., 2021).

Antibacterial Activity

Derivatives of 1,2,4-triazoles have shown significant antibacterial activity against various bacteria, suggesting their potential in medical applications (Kumari et al., 2017).

Mechanism of Action

- Gulyaev, D. A., Klenov, M. S., Churakov, A. M., Strelenko, Y. A., Fedyanin, I. V., Lempert, D. B., … & Tartakovsky, V. A. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N (O) N–N fragment. RSC Advances, 11(39), 23998-24006

- Molecular modeling studies: Compound 10ec binds to the colchicine binding site of tubulinDesign and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl …

- Introduction of carbonyl moiety increases density and decomposition temperature: Bis (3-nitro-1- (trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone …

- Structure and properties: 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline - ChemSpider.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

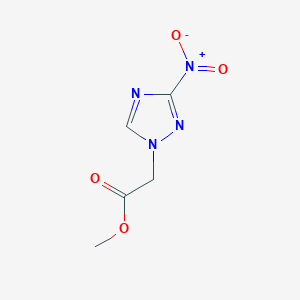

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 |

Source

|

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70965-23-0 |

Source

|

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)